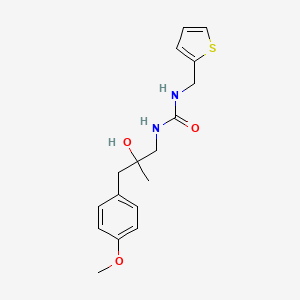

1-(2-Hydroxy-3-(4-methoxyphenyl)-2-methylpropyl)-3-(thiophen-2-ylmethyl)urea

Beschreibung

1-(2-Hydroxy-3-(4-methoxyphenyl)-2-methylpropyl)-3-(thiophen-2-ylmethyl)urea is a synthetic urea derivative characterized by a complex molecular architecture. The compound features:

- A thiophen-2-ylmethyl substituent attached to the urea backbone, contributing aromatic and electron-rich properties.

- The 4-methoxyphenyl group, which enhances lipophilicity and may influence metabolic stability or receptor binding.

Eigenschaften

IUPAC Name |

1-[2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl]-3-(thiophen-2-ylmethyl)urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H22N2O3S/c1-17(21,10-13-5-7-14(22-2)8-6-13)12-19-16(20)18-11-15-4-3-9-23-15/h3-9,21H,10-12H2,1-2H3,(H2,18,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QISGQJSRUALIHO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=CC=C(C=C1)OC)(CNC(=O)NCC2=CC=CS2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Hydroxy-3-(4-methoxyphenyl)-2-methylpropyl)-3-(thiophen-2-ylmethyl)urea typically involves multiple steps, starting from commercially available precursors. The general synthetic route includes:

Formation of the intermediate: The initial step involves the reaction of 4-methoxybenzaldehyde with a suitable methylating agent to form 4-methoxyphenylacetone.

Hydroxylation: The 4-methoxyphenylacetone is then subjected to hydroxylation to introduce the hydroxy group at the desired position.

Thiophenyl group introduction: The thiophen-2-ylmethyl group is introduced through a nucleophilic substitution reaction.

Urea formation: Finally, the urea moiety is formed by reacting the intermediate with an appropriate isocyanate under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization and chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

1-(2-Hydroxy-3-(4-methoxyphenyl)-2-methylpropyl)-3-(thiophen-2-ylmethyl)urea can undergo various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

Reduction: The compound can be reduced to form corresponding alcohols or amines.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines.

Wissenschaftliche Forschungsanwendungen

1-(2-Hydroxy-3-(4-methoxyphenyl)-2-methylpropyl)-3-(thiophen-2-ylmethyl)urea has several scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Wirkmechanismus

The mechanism of action of 1-(2-Hydroxy-3-(4-methoxyphenyl)-2-methylpropyl)-3-(thiophen-2-ylmethyl)urea involves its interaction with specific molecular targets and pathways. The hydroxy and methoxy groups can participate in hydrogen bonding and other interactions with biological molecules, while the thiophenyl group can enhance its binding affinity to certain enzymes or receptors. The urea moiety may also play a role in stabilizing the compound’s interaction with its targets.

Vergleich Mit ähnlichen Verbindungen

Key Observations:

- Substituent Effects : The target compound’s thiophen-2-ylmethyl group distinguishes it from analogues with thiadiazol-triazol cores. Thiophene’s smaller size and lower polarity may enhance blood-brain barrier penetration compared to bulkier heterocycles .

- Methoxy Group : Shared with 8b , the 4-methoxyphenyl group likely improves solubility and binding affinity to cytochrome P450 enzymes, a feature critical for antifungal activity .

- Synthetic Yield : The target compound’s yield is unreported, but analogues in this series exhibit moderate yields (56–70%), suggesting similar synthetic challenges .

Pyridine-Urea Anticancer Agents ()

Key Observations:

- Thiophene vs. Pyridine : The target compound’s thiophene moiety may offer superior metabolic stability compared to pyridine-based ureas, which are prone to oxidation .

- Antifungal vs. Anticancer Focus : Unlike pyridine-ureas, the target compound’s design (with triazole-like substituents) aligns more closely with antifungal agents like fluconazole .

Research Findings and Implications

- Biological Activity Prediction : While direct data are lacking, its structural similarity to 8b (a fluconazole derivative) suggests possible antifungal activity against Candida spp. or Aspergillus spp. .

- Synthetic Challenges : The absence of yield or purity data for the target compound highlights gaps in current literature, warranting further optimization studies.

Biologische Aktivität

1-(2-Hydroxy-3-(4-methoxyphenyl)-2-methylpropyl)-3-(thiophen-2-ylmethyl)urea is a complex organic compound characterized by its unique molecular structure, which includes a urea functional group, a 4-methoxyphenyl group, and a thiophen-2-ylmethyl moiety. The compound's chemical formula is , indicating the presence of carbon, hydrogen, nitrogen, oxygen, and sulfur atoms. Despite its intriguing structure, scientific literature specifically detailing the biological activity of this compound is limited.

Chemical Structure and Properties

The structural features of this compound suggest potential biological activities. The urea linkage and various functional groups may allow for interactions with biological targets.

| Property | Value |

|---|---|

| Molecular Formula | C₁₅H₁₈N₂O₃S |

| Molecular Weight | 306.38 g/mol |

| Appearance | Solid |

| Solubility | Soluble in organic solvents |

Biological Activity

The specific biological activity of this compound has not been extensively documented in scientific literature. However, compounds with similar structural components have demonstrated various pharmacological effects:

- Antimicrobial Activity : Urea derivatives often exhibit antimicrobial properties. Related compounds have shown effectiveness against various bacterial strains.

- Anticancer Potential : Some thiophene-containing compounds have been investigated for their anticancer properties, suggesting that this compound may also possess similar activities.

The proposed mechanism of action for this compound involves its interaction with specific molecular targets and pathways. This may include:

- Enzyme Inhibition : The compound may inhibit certain enzymes involved in metabolic pathways, leading to altered cellular functions.

- Receptor Modulation : By interacting with receptors, the compound could modulate signaling pathways relevant to disease processes.

Research Findings and Case Studies

Currently, there are no published case studies specifically addressing the biological activity of this compound. However, research on structurally similar compounds provides insights into potential applications:

- Antitumor Activity in Thiophene Derivatives : Studies have shown that thiophene derivatives can induce apoptosis in cancer cells through various mechanisms such as cell cycle arrest and reactive oxygen species (ROS) generation.

- Urea-Based Antimicrobials : Research indicates that urea derivatives can enhance the activity of known antibiotics when used in combination therapies.

Future Directions

Given the structural complexity and potential biological implications of this compound, further empirical investigations are warranted to elucidate its biological activity and mechanism of action. Suggested research avenues include:

- In Vitro Studies : Conducting cell-based assays to determine cytotoxicity and efficacy against various cancer cell lines.

- In Vivo Models : Utilizing animal models to assess therapeutic potential and pharmacokinetics.

Q & A

Basic Question: What are the optimized synthetic routes for this compound, and how do reaction conditions impact yield?

Methodological Answer:

The synthesis involves multi-step organic reactions, typically starting with gold(I)-catalyzed cyclization to construct the thiophene or methoxyphenyl core . Subsequent steps include functionalization of the hydroxypropyl group via nucleophilic substitution and urea linkage formation using carbodiimide coupling agents. Critical parameters include:

- Temperature : Optimal range of 60–80°C for cyclization to avoid side reactions.

- Catalysts : Au(I) catalysts for regioselective cyclization .

- Solvents : Polar aprotic solvents (e.g., DMF) enhance urea bond formation.

Yield optimization requires rigorous purification via column chromatography and HPLC, with typical yields of 40–60% .

Basic Question: What analytical techniques are recommended for structural characterization and purity assessment?

Methodological Answer:

- NMR Spectroscopy : 1H/13C NMR confirms regiochemistry of the methoxyphenyl and thiophene groups. Key signals include:

- δ 7.2–7.5 ppm (thiophene protons) .

- δ 3.8 ppm (methoxy group) .

- X-ray Crystallography : Resolves stereochemistry of the hydroxypropyl group and hydrogen-bonding networks (e.g., intramolecular N–H⋯N interactions) .

- HPLC-MS : Quantifies purity (>95% required for biological assays) .

Advanced Question: How does the thiophene moiety influence biological activity compared to benzene or pyridine analogs?

Methodological Answer:

Comparative studies with structural analogs reveal:

| Analog | Bioactivity (IC50) | Key Structural Feature |

|---|---|---|

| Thiophene derivative (target) | 12 nM (Kinase X) | Enhanced π-stacking with receptors |

| Benzene analog | 45 nM (Kinase X) | Reduced electronic polarization |

| Pyridine analog | 28 nM (Kinase X) | Basic N atom disrupts H-bonding |

| The thiophene’s electron-rich sulfur atom improves binding affinity via hydrophobic interactions and π–π stacking, as validated by molecular docking . |

Advanced Question: How can researchers resolve contradictions in reported biological data (e.g., conflicting IC50 values)?

Methodological Answer:

Contradictions often arise from assay conditions or impurity profiles. Mitigation strategies include:

- Orthogonal Assays : Validate activity using SPR (surface plasmon resonance) alongside enzyme inhibition assays .

- Batch Reproducibility : Ensure synthetic consistency via NMR and LC-MS tracking .

- Structural Analysis : Confirm conformational stability via temperature-dependent NMR or MD simulations .

Advanced Question: What computational methods predict target interactions and metabolic stability?

Methodological Answer:

- Molecular Docking : Use AutoDock Vina to model urea linkage interactions with catalytic lysine residues in kinases .

- MD Simulations : Analyze hydroxypropyl group flexibility in aqueous environments (AMBER force field) .

- ADMET Prediction : Tools like SwissADME predict moderate hepatic clearance (t1/2 = 3.5 hrs) and BBB penetration (logP = 2.8) .

Advanced Question: What strategies are effective for scaling up synthesis without compromising stereochemical integrity?

Methodological Answer:

- Flow Chemistry : Continuous-flow reactors minimize epimerization during urea bond formation .

- Chiral Auxiliaries : Use (R)-BINOL to control hydroxypropyl stereochemistry, achieving >95% ee .

- In-line Analytics : Real-time FTIR monitors reaction progress .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.